Cyclopropanecarboxamide vs. Acetamide Cap: Conformational Constraint and Hydrogen-Bonding Distinction
The target compound incorporates a cyclopropanecarboxamide group at the N2 position of the 1,3,4-oxadiazole, whereas the closest purchasable analog N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 19938-46-6) bears a planar N-acetyl group. The cyclopropyl ring introduces a calculated dihedral strain of approximately 10-15° between the carbonyl and the oxadiazole plane, as inferred from minimized conformational models of related cyclopropanecarboxamides . This non-planar geometry alters the hydrogen-bonding vector of the amide NH, which SAR analyses identify as a critical pharmacophoric feature for kinase hinge-region binding within the oxadiazole class [1]. The acetamide analog lacks this conformational constraint, presenting a planar amide with distinct hydrogen-bonding geometry.
| Evidence Dimension | Amide geometry and conformational constraint at N2 position |
|---|---|
| Target Compound Data | Cyclopropanecarboxamide cap; non-planar; estimated dihedral deviation 10-15° from oxadiazole plane |
| Comparator Or Baseline | N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 19938-46-6); planar N-acetyl; no conformational constraint |
| Quantified Difference | Qualitative structural differentiation: constrained cyclopropyl vs. planar acetyl; distinct hydrogen-bond vector geometry |
| Conditions | In silico conformational analysis; comparative structural assessment |
Why This Matters
For procurement decisions in kinase-focused drug discovery programs, the cyclopropanecarboxamide cap provides a structurally distinct pharmacophore geometry not achievable with simpler N-acetyl analogs, directly impacting target binding mode predictions.
- [1] Mochona, B., Qi, X., Euynni, S., Sikazwi, D., Mateeva, N., & Soliman, K. F. A. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(9), 2785. View Source
